Home > Products > Screening Compounds P140283 > 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine - 885499-56-9

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Catalog Number: EVT-3180607
CAS Number: 885499-56-9
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines

  • Compound Description: This class of compounds represents a series of ATP-competitive, nanomolar inhibitors of Protein Kinase B (PKB or Akt). These compounds were developed by optimizing lipophilic substitutions within the core structure. [] Some derivatives demonstrated up to 150-fold selectivity for inhibiting PKB over the closely related kinase PKA. [] While these compounds were active in cellular assays, their in vivo efficacy was limited due to rapid metabolism and low oral bioavailability. []

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

  • Compound Description: This series emerged as a potent and orally bioavailable class of PKB inhibitors. [] These compounds were discovered by modifying the linker group between the piperidine and the lipophilic substituent, addressing the metabolic liabilities observed in the previous series. [] Representative compounds demonstrated modulation of PKB signaling biomarkers in vivo and strong antitumor activity against human tumor xenografts in mice, showcasing their therapeutic potential. []

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

  • Compound Description: This specific compound is a potent, orally bioavailable Akt kinase inhibitor and a clinical candidate. [] Extensive exploration of pyrrolopyrimidine analogs led to its discovery. [] Compared to earlier analogs, AZD5363 demonstrated increased potency, improved selectivity against ROCK (a closely related AGC kinase), and reduced hERG affinity. [] It displayed favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. [] Oral administration of AZD5363 resulted in the pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers in vivo. It also effectively inhibited tumor growth in a breast cancer xenograft model. []

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)

  • Compound Description: CP-690,550 is a clinically relevant Janus kinase 3 (Jak3) inhibitor. [] This molecule is significant for highlighting the crucial role of stereochemistry in its biological activity. [] Out of its four enantiopure stereoisomers, only the 3R,4R isomer effectively blocked Stat5 phosphorylation (Jak3 dependent). [] While all stereoisomers displayed binding affinity for Jak3 and Jak2 to some extent, the 3R,4S and 3S,4R isomers also showed affinity for select members of the STE7 and STE20 kinase subfamilies. []
  • Relevance: Although CP-690,550 features a different core structure compared to 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, both share the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. This shared fragment suggests a potential common binding mode or interaction with specific kinase targets, highlighting the versatility of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold in medicinal chemistry. []
Classification and Source

This compound falls under the category of heterocyclic compounds, specifically pyrrolopyrimidines. It has been studied extensively in medicinal chemistry for its pharmacological properties. The compound's structural characteristics and biological activity have been documented in various scientific publications, including research articles and chemical databases like PubChem and BenchChem .

Synthesis Analysis

Synthetic Routes

The synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine typically involves several key steps:

  1. Formation of the Pyrrolopyrimidine Core: This core structure is synthesized using a combination of cyclization reactions involving appropriate precursors that contain both pyrrole and pyrimidine functionalities.
  2. Piperidine Ring Construction: The piperidine moiety is introduced through nucleophilic substitution reactions, where piperidine derivatives react with the pyrrolopyrimidine intermediates.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structural Characteristics

The molecular formula for 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is C12H18N5C_{12}H_{18}N_{5} with a molecular weight of approximately 218.31 g/mol. The compound features a pyrrolopyrimidine ring fused to a piperidine ring, which contributes to its biological activity.

Key Structural Features:

  • Pyrrolopyrimidine Core: This bicyclic structure is crucial for binding to protein kinases.
  • Piperidine Ring: The presence of a piperidine moiety enhances solubility and bioavailability.
  • Functional Groups: Amino groups are present that facilitate interactions with target proteins.

The three-dimensional conformation of the molecule plays a significant role in its interaction with biological targets, particularly in how it fits into the active site of protein kinase B .

Chemical Reactions Analysis

Reactivity

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:

  • Substitution Reactions: The amino group can undergo alkylation or acylation reactions.
  • Cyclization Reactions: Under certain conditions, it can form more complex heterocycles.
  • Hydrogen Bonding: The compound's ability to form hydrogen bonds is critical for its interaction with biological targets.

These reactions are essential for modifying the compound to enhance its potency or selectivity against specific kinases .

Mechanism of Action

Target Interaction

The primary mechanism through which 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine exerts its effects is by acting as an ATP-competitive inhibitor of protein kinase B (Akt).

Detailed Mechanism:

  1. Binding to Active Site: The compound binds to the ATP-binding site of Akt, preventing ATP from accessing the kinase.
  2. Inhibition of Phosphorylation: This inhibition leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation pathways.
  3. Impact on Signaling Pathways: The inhibition affects the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and metabolism.

Pharmacokinetic studies indicate that effective concentrations can be achieved in vivo, leading to significant antiproliferative effects on tumor cells .

Applications

Scientific Applications

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has significant potential applications in:

  1. Cancer Therapy: As an inhibitor of protein kinase B, it may be used in developing treatments for various cancers where Akt signaling is dysregulated.
  2. Biochemical Research: It serves as a tool compound for studying Akt-related pathways and their roles in cellular processes.
  3. Drug Development: Its structure provides a scaffold for further modifications aimed at enhancing selectivity and reducing side effects.

Research continues to explore its efficacy and safety profiles in clinical settings, making it a compound of interest in ongoing pharmacological studies .

Medicinal Chemistry and Target Rationale

Role of Protein Kinase B (Akt) in Oncogenic Signaling Pathways

Protein Kinase B (PKB/Akt) is a serine/threonine kinase acting as a central node in the phosphatidylinositol 3-kinase (PI3K) signaling cascade. Upon activation by growth factors or cytokines, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain. Akt is then phosphorylated at two critical residues: Thr³⁰⁸ by phosphoinositide-dependent kinase 1 (PDK1) and Ser⁴⁷³ by mTOR complex 2 (mTORC2). Activated Akt drives oncogenesis by:

  • Promoting cell survival: Phosphorylation of pro-apoptotic proteins (e.g., BAD) inhibits apoptosis.
  • Enhancing proliferation: Downregulation of cell cycle inhibitors (e.g., p27) and activation of mTORC1-mediated protein synthesis.
  • Facilitating metastasis: Regulation of epithelial-mesenchymal transition (EMT) effectors [2] [4].

Dysregulation of this pathway occurs in >50% of cancers through PIK3CA mutations, PTEN loss, or Akt amplification, making it a high-priority therapeutic target [4] [7].

Table 1: Oncogenic Alterations in the PI3K-PKB-mTOR Pathway

ComponentAlteration TypePrevalence in CancersFunctional Consequence
PIK3CA (p110α)Activating mutations15–30% (breast, colorectal)Increased PIP₃ production
PTENDeletion/mutation20–40% (prostate, glioblastoma)Loss of PIP₃ phosphatase activity
AktAmplification10–20% (ovarian, pancreatic)Hyperactivated survival signaling
mTORActivating mutations5–10% (renal, liver)Uncontrolled translation initiation

Structural Basis for ATP-Competitive Inhibition of PKB Isoforms

Akt inhibitors target the ATP-binding pocket to block kinase activity. The pyrrolo[2,3-d]pyrimidine scaffold of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine mimics purine nucleotides, enabling competitive binding. Key structural features driving selectivity include:

  • Hydrophobic pocket occupancy: The 4-benzyl substituent extends into a hydrophobic region adjacent to the ATP cleft, formed by residues like Met²⁸² in Akt1.
  • Selectivity over PKA: A single amino acid difference (Leu¹⁷³ in PKA vs. Met²⁸² in Akt) forces suboptimal positioning of benzyl groups in PKA, reducing inhibitor affinity. 2,4-Dichlorobenzyl derivatives achieve >150-fold selectivity for Akt over PKA [1] [6].
  • Piperidine-4-amine moiety: Forms hydrogen bonds with hinge-region residues (e.g., Glu²³⁰ and Ala²³⁰), stabilizing the inactive conformation [1].

Table 2: Structure-Activity Relationship of Key Akt Inhibitors

CompoundR GroupAkt IC₅₀ (nM)Selectivity (Akt/PKA)Key Feature
CCT128930 (2)4-Chlorobenzyl6.0 ± 1.528-foldParent scaffold; metabolic instability
122,4-Dichlorobenzyl8.5153-foldOptimal hydrophobic fit
AZD5363Carboxamide linker3–20*>100-foldOral bioavailability; reduced metabolism

* Values vary by Akt isoform (1–3) [1] [9].

Deregulation of PI3K-PKB-mTOR Axis in Human Carcinomas

Dysregulated Akt signaling drives tumorigenesis across carcinomas via:

  • Breast cancer: HER2 amplification activates PI3K→Akt, correlating with poor prognosis. Akt phosphorylates ERα, enabling ligand-independent growth in hormone-resistant tumors [4] [7].
  • Prostate cancer: PTEN loss elevates PIP₃, constitutively activating Akt. This suppresses apoptosis via BAD inactivation and enhances AR signaling, accelerating castration-resistant progression [4].
  • Ovarian/pancreatic cancers: PIK3CA mutations or PTEN deletions occur in 40% of cases. Akt-driven SGK3 activation supports anchorage-independent growth and chemotherapy resistance [3].

Feedback mechanisms within this axis further complicate inhibition:

  • mTORC1 negative feedback: Inhibition induces IRS-1 upregulation, reactivating PI3K.
  • mTORC2 positive feedback: Phosphorylates Akt-Ser⁴⁷³, sustaining Akt activity despite kinase inhibitors [2] [4].

Pharmacological Validation of PKB as an Antineoplastic Target

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives demonstrate target engagement through:

  • Biochemical potency: Analogues like 12 (Table 2) inhibit Aktβ with IC₅₀ = 8.5 nM, suppressing phosphorylation of downstream effectors (GSK3β, PRAS40) in tumor cells [1] [6].
  • Cellular pathway modulation: In PTEN-null breast cancer cells, 1 μM of carboxamide derivative AZD5363 reduces p-GSK3β by >80% within 2 hours, confirming target inhibition [9].
  • In vivo efficacy: Oral administration (50 mg/kg BID) of 4-carboxamide analogues inhibits human breast xenograft growth by 85%–90% after 21 days. Biomarker analyses show dose-dependent p-Akt reduction in tumors [1] [9].

Combination strategies overcome compensatory resistance:

  • PI3K co-targeting: Suboptimal doses of p110γ inhibitor (5 nM) + PDK1 inhibitor reduce pancreatic cancer colony formation synergistically [3].
  • mTORC1/2 blockade: Dual inhibitors (e.g., PI-103) suppress mTORC2-mediated Akt-Ser⁴⁷³ phosphorylation, enhancing antitumor effects [5].

Table 3: Antitumor Efficacy of Select Akt Inhibitors in Preclinical Models

CompoundTumor ModelDosing RegimenTumor Growth InhibitionBiomarker Modulation
CCT128930Prostate xenograft40 mg/kg IP QD50%–60%p-PRAS40 ↓70% in tumor tissue
Carboxamide-12Breast xenograft50 mg/kg PO BID85%–90%p-Akt(Thr³⁰⁸) undetectable
AZD5363Ovarian PDX75 mg/kg PO BID78%p-GSK3β ↓90%; caspase-3 ↑5-fold

Abbreviations: IP = intraperitoneal; PO = oral; BID = twice daily; PDX = patient-derived xenograft [1] [6] [9].

Properties

CAS Number

885499-56-9

Product Name

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)

InChI Key

SOYJTCRGELSHIV-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.